molecular formula C10H19N B14396354 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-42-9

1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14396354
CAS No.: 87390-42-9
M. Wt: 153.26 g/mol
InChI Key: URINTEJKQNOWLO-UHFFFAOYSA-N
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Description

1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound with a complex structure that includes a cyclopenta[b]pyrrole ring system

Preparation Methods

The synthesis of 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as pyrrole and imidazole . While pyrrole and imidazole are also nitrogen-containing heterocycles, this compound has a more complex structure with additional methyl groups and a fused ring system. This uniqueness gives it distinct chemical and physical properties, making it valuable for specific applications.

Similar compounds include:

  • Pyrrole
  • Imidazole
  • Pyridine
  • Pyrimidine

These compounds share some structural similarities but differ in their specific arrangements of atoms and functional groups, leading to different reactivities and applications.

Properties

CAS No.

87390-42-9

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,6,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-8-4-5-9-6-7-11(3)10(8,9)2/h8-9H,4-7H2,1-3H3

InChI Key

URINTEJKQNOWLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1(N(CC2)C)C

Origin of Product

United States

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